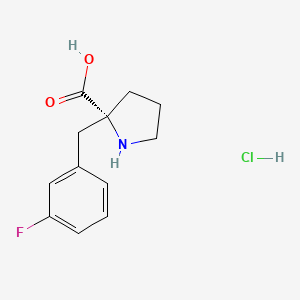

(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAOHJJHEPEUGP-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375942 | |

| Record name | 2-[(3-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049740-20-6 | |

| Record name | 2-[(3-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Hydrogenation of Halogenated Pyrrolidine Precursors

A prominent method described in patent US8344161B2 involves the enantioselective hydrogenation of halogenated pyrrolidine-3-carboxylic acid derivatives to obtain high yields and enantiomeric purity of the target compound or closely related analogs. The process includes:

- Starting from halogenated phenylpropynoic acid ethyl esters (e.g., 3-fluoro-substituted phenylpropynoic acid esters).

- Treatment with chlorine in dichloromethane and trifluoroacetic acid at room temperature to form intermediate halogenated compounds.

- Subsequent base hydrolysis with aqueous sodium hydroxide in dioxane to yield the corresponding pyrrolidine carboxylic acid.

- Acidification with hydrochloric acid to precipitate the carboxylic acid as a solid.

- Enantioselective hydrogenation under moderate conditions using chiral catalysts to achieve the (R)-enantiomer with high enantiomeric excess.

This method yields the desired pyrrolidine carboxylic acid in 75–83% yield with high stereochemical purity. The hydrochloride salt is typically formed by treatment with aqueous HCl during the acidification step, facilitating isolation as a stable solid.

Pyrrolidine Ring Formation via Cyclization and Substitution

Alternative synthetic routes involve:

- Formation of the pyrrolidine ring through cyclization reactions starting from suitable precursors such as amino acids or haloalkyl amines.

- Introduction of the 3-fluorobenzyl group via nucleophilic substitution, where a 3-fluorobenzyl halide reacts with the pyrrolidine intermediate.

- Oxidation or direct functionalization to install the carboxylic acid group at the 2-position.

- Final conversion to the hydrochloride salt by reaction with hydrochloric acid to improve solubility and stability.

This multi-step approach allows for modular synthesis and structural variation but requires careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, have been employed to introduce halogenated aryl groups onto pyrrolidine intermediates. For example:

- Reaction of pyrrolidine derivatives with 1,2-difluoro-4-iodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.

- Subsequent purification by silica gel chromatography.

- Hydrolysis and acidification steps to yield the carboxylic acid hydrochloride salt.

This method provides a versatile route to fluorinated benzyl-substituted pyrrolidines with good yields (around 70–80%) and allows for late-stage functionalization.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of phenylpropynoic acid ester | Cl2 in CH2Cl2, trifluoroacetic acid, 25 °C, 2–72 h | 75–83 | Formation of halogenated intermediate |

| Base hydrolysis | NaOH aqueous in dioxane, room temperature, 18–20 h | High | Conversion to carboxylic acid |

| Acidification | 25% or 3M HCl, pH ~2.5, stirring overnight | — | Precipitation of carboxylic acid salt |

| Enantioselective hydrogenation | Chiral catalyst, moderate temperature and pressure | High | High enantiomeric purity |

| Palladium-catalyzed coupling | Pd(PPh3)4, aryl iodide, THF, room temperature, 3 h | 70–80 | Introduction of fluorobenzyl group |

Research Findings and Optimization Notes

- The enantioselective hydrogenation step is critical for obtaining the (R)-enantiomer with high optical purity, which is essential for biological activity.

- Use of trifluoroacetic acid during halogenation improves reaction selectivity and yield.

- The hydrochloride salt formation during acidification enhances compound stability and facilitates isolation as a white solid.

- Palladium-catalyzed cross-coupling allows for late-stage diversification of the aryl substituent, enabling synthesis of various fluorinated analogs.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions or racemization.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with analogs differing in substitution patterns, stereochemistry, and functional groups. Key data are summarized in Table 1 .

Positional Isomers: Substituent Placement on the Pyrrolidine Ring

- (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1373512-33-4) differs in the placement of the 3-fluorobenzyl group at the 4-position of the pyrrolidine ring instead of the 2-position. The molecular weight remains identical (259.70 g/mol), but the trans-configuration may influence solubility or crystallinity .

Halogen-Substituted Analogs

- (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049728-36-0 ) replaces the 3-fluorobenzyl group with a 4-iodobenzyl moiety. The iodine atom’s larger atomic radius and polarizability increase molecular weight (367.61 g/mol ) and may enhance hydrophobic interactions in receptor binding. However, the para-substitution could reduce steric hindrance compared to meta-fluorine substitution .

- (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1951424-77-3 ) features a trifluoromethyl group at the benzyl 3-position. The electron-withdrawing CF₃ group enhances metabolic stability and may improve bioavailability compared to the fluorine-substituted parent compound. Its molecular weight (297.71 g/mol ) is higher due to the additional fluorine atoms .

Functional Group Modifications

- (R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217755-41-3) substitutes the fluorine atom with a nitro group. The nitro group’s strong electron-withdrawing nature increases reactivity and may facilitate interactions with nucleophilic residues in enzymes. Its molecular weight (286.71 g/mol) reflects the nitro substitution .

Stereochemical Variants

- (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Ref: 10-F618520 ) is the enantiomer of the parent compound. Stereochemical inversion can drastically alter pharmacological activity, as seen in many chiral drugs. For example, the (S)-enantiomer may exhibit reduced binding affinity or unintended off-target effects compared to the (R)-form .

Table 1: Comparative Data for this compound and Analogs

Key Research Findings

Bioactivity and Binding Affinity : The 3-fluorobenzyl group in the parent compound exhibits optimal balance between electronegativity and steric bulk, enabling selective interactions with biological targets like G-protein-coupled receptors (GPCRs) . In contrast, trifluoromethyl analogs show enhanced binding in hydrophobic pockets but may suffer from reduced solubility .

Synthetic Utility : The hydrochloride salt form of (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid is preferred in solid-phase peptide synthesis due to its stability under acidic conditions .

Commercial Availability : The parent compound is widely available from suppliers like CymitQuimica and ECHEMI, with prices ranging from €48,000–154,000 per gram depending on purity and scale .

Biological Activity

(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with CAS number 1049740-20-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.70 g/mol

- LogP : 2.7058

- Polar Surface Area (PSA) : 49.33 Ų

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of fluorine atoms in the benzyl group enhances the antibacterial efficacy of pyrrolidine derivatives. For instance, a study involving several pyrrolidine alkaloids demonstrated that modifications to the benzyl ring significantly influenced their antibacterial properties .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid HCl | 16.69 | Staphylococcus aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 32 | Escherichia coli |

| 3-(4-chlorophenyl)acrylamide derivative | 12.5 | Bacillus subtilis |

| Pyrrole benzamide derivative | 3.125 | Mycobacterium tuberculosis |

Case Studies

- In vitro Evaluation : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at MIC values ranging from 16 to 32 µg/mL .

- Comparative Analysis : In a comparative analysis of different pyrrolidine derivatives, it was found that those with halogen substitutions, particularly fluorine, showed enhanced antibacterial properties compared to their non-fluorinated counterparts. The study concluded that fluorine substitution plays a crucial role in increasing the lipophilicity and membrane permeability of these compounds, thereby enhancing their bioactivity .

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that its action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Q & A

Basic: What synthetic routes are commonly used to prepare (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves multi-step reactions. For example:

- Step 1: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere (40–100°C, 5.5 hours) to form intermediates .

- Step 2: Hydrolysis with HCl (36.5% aqueous) at 93–96°C for 17 hours, followed by pH adjustment to 6.5 and purification via solvent extraction (10% isopropanol/dichloromethane) .

- Key Challenges: Optimizing reaction time and temperature to avoid racemization, especially at the pyrrolidine stereocenter.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol | Controlled inert atmosphere |

| 2 | HCl (aq.), 93–96°C | Prolonged heating ensures complete hydrolysis |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LCMS/HPLC: Used to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 223.24 for the free acid) and retention time (e.g., 0.88 minutes under SQD-FA05 conditions) .

- Chiral HPLC: Essential for verifying enantiomeric purity, as stereochemical integrity is critical for biological studies .

- NMR: Resolves substituent positions (e.g., fluorobenzyl group at C2 of pyrrolidine) and confirms hydrochloride salt formation .

Advanced: How can researchers address discrepancies in stereochemical assignments across literature sources?

Answer:

- Issue: Conflicting CAS numbers (e.g., 1049740-20-6 vs. 1373512-33-4) may arise from misassignment of (R)- vs. (2S,4R)-isomers .

- Resolution:

Advanced: What strategies improve the compound’s stability during storage and handling?

Answer:

- Storage: Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Derivatization: Introduce tert-butoxycarbonyl (Boc) groups to protect the amine and carboxylic acid moieties, enhancing shelf-life (e.g., Boc-protected analogs in ).

- Handling: Avoid prolonged exposure to light or moisture, which can hydrolyze the hydrochloride salt .

Advanced: How can researchers functionalize this compound for biological studies?

Answer:

- Boc Protection: Synthesize Boc-protected derivatives (e.g., GB51347) to improve solubility and enable conjugation to targeting moieties .

- Peptide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) to link the carboxylic acid to amino groups in peptide sequences .

- Fluorobenzyl Modifications: Introduce substituents (e.g., iodine at the 3-position) for radiolabeling or biophysical studies .

Table 2: Functionalization Examples

| Derivative | Application | Reference |

|---|---|---|

| Boc-protected | Stability for long-term storage | |

| Iodobenzyl analog | Radiolabeling/imaging |

Advanced: How should conflicting solubility data be resolved during formulation?

Answer:

- Issue: Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from protonation state or salt form.

- Methods:

Advanced: What are the pitfalls in interpreting biological activity data for this compound?

Answer:

- Chiral Impurities: Even minor racemization (~1%) can skew receptor-binding assays. Validate purity via chiral HPLC before testing .

- Salt Form: Biological activity may differ between hydrochloride and free base forms. Always report the exact salt used .

- Metabolite Interference: Fluorobenzyl groups can undergo hepatic oxidation; include metabolite screening in pharmacokinetic studies .

Advanced: How can computational methods aid in studying this compound’s interactions?

Answer:

- Docking Studies: Model interactions with proline-targeting enzymes (e.g., prolyl hydroxylases) using the fluorobenzyl group as a hydrophobic anchor .

- MD Simulations: Predict stability of salt forms in aqueous environments .

- DFT Calculations: Optimize reaction pathways for synthesis scale-up (e.g., Pd-catalyzed steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.